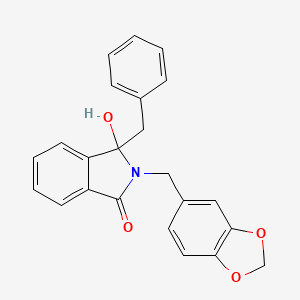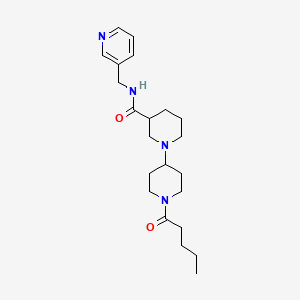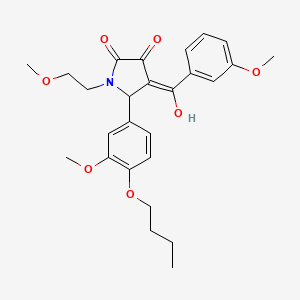
2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone involves the inhibition of this compoundβ. This enzyme plays a crucial role in various cellular processes, including the regulation of glycogen synthesis, gene expression, and cell survival. Inhibition of this compoundβ by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, it has been shown to protect neurons from damage caused by oxidative stress and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone in lab experiments is its high potency and selectivity for this compoundβ. This allows for precise manipulation of the signaling pathways involved in various cellular processes. Additionally, this compound has been extensively studied, and its effects on various cellular processes are well-documented. However, one limitation of using this compound in lab experiments is its relatively high cost.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone. One area of interest is the development of more potent and selective inhibitors of this compoundβ. Additionally, further research is needed to understand the precise mechanisms by which this compound exerts its effects on various cellular processes. Finally, there is potential for the development of novel therapeutic agents based on the structure of this compound.
Synthesemethoden
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone involves a series of chemical reactions. The starting material is 2-nitrobenzaldehyde, which is reduced to 2-aminobenzaldehyde. This intermediate is then reacted with 1,3-benzodioxole-5-carboxaldehyde to form 2-(1,3-benzodioxol-5-ylmethyl)-3-aminobenzaldehyde. The final step involves the cyclization of 2-(1,3-benzodioxol-5-ylmethyl)-3-aminobenzaldehyde with phthalic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxy-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, neuroprotective, and anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to protect neurons from damage caused by oxidative stress and to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3-hydroxyisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22-18-8-4-5-9-19(18)23(26,13-16-6-2-1-3-7-16)24(22)14-17-10-11-20-21(12-17)28-15-27-20/h1-12,26H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNSHDTXDUMPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3(CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5290426.png)


![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glutamic acid](/img/structure/B5290471.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5290479.png)

![N-benzyl-4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoroaniline](/img/structure/B5290481.png)
![2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5290489.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,4-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B5290497.png)
![methyl 4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B5290504.png)
![methyl 2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5290514.png)
![2-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5290515.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5290530.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
